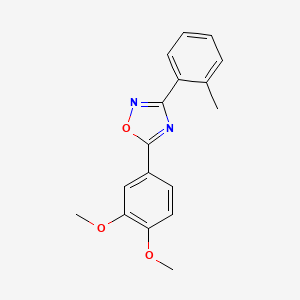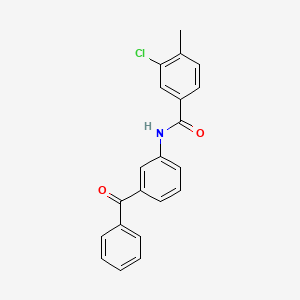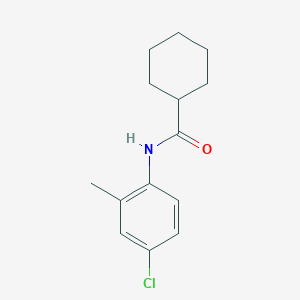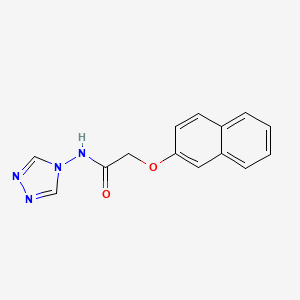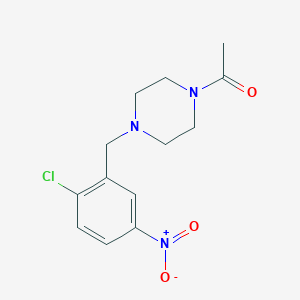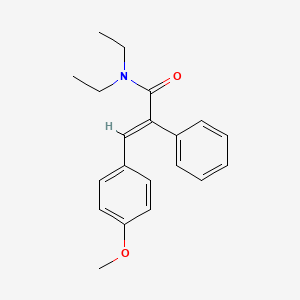
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DMAPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAPA is a derivative of acrylamide and has been synthesized using various methods.
Mechanism of Action
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is thought to work by binding to proteins and altering their conformation, which can affect their function. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis in cancer cells, and the activation of caspases. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to selectively bind to proteins, making it a useful tool for studying protein function. However, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
For N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its applications in catalysis and other fields. Additionally, further studies are needed to determine the optimal concentration of N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide for various experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to proteins makes it a useful tool for studying protein function, and its various biochemical and physiological effects make it a promising candidate for further research. While there are limitations to its use in lab experiments, future directions for N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide research are promising and could lead to new discoveries in various fields.
Synthesis Methods
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck reaction. The Stille coupling reaction involves the reaction of a stannylated aryl compound with an aryl halide in the presence of a palladium catalyst. The Suzuki coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The synthesis method used depends on the availability of starting materials and the desired yield.
Scientific Research Applications
N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been used in scientific research for various applications, including as a fluorescent probe for the detection of proteins and as a photosensitizer for photodynamic therapy. N,N-diethyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been used as a ligand for the development of metal complexes for catalytic applications.
properties
IUPAC Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-4-21(5-2)20(22)19(17-9-7-6-8-10-17)15-16-11-13-18(23-3)14-12-16/h6-15H,4-5H2,1-3H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBVTHRYHMBEP-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-diethyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
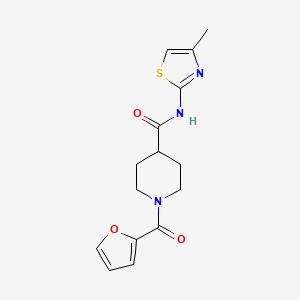
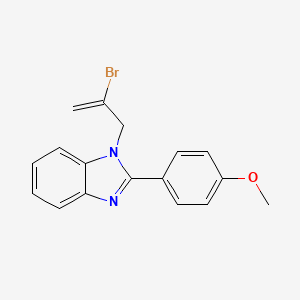
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
